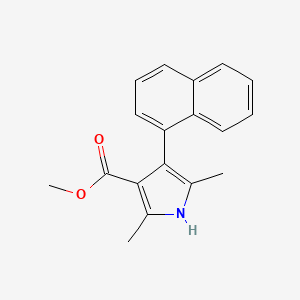

2,5-二甲基-4-(1-萘基)-1H-吡咯-3-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds similar to methyl 2,5-dimethyl-4-(1-naphthyl)-1H-pyrrole-3-carboxylate often involves cyclization reactions, condensation with various reagents, and specific functional group transformations. For instance, related pyrrole derivatives have been synthesized through reactions like the Knorr synthesis, involving cyclization and subsequent modifications to introduce specific substituents (Hublikar et al., 2019).

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is characterized using techniques like NMR, UV-Vis, FT-IR, and Mass spectroscopy. Density Functional Theory (DFT) calculations, including B3LYP functional and basis sets like 6-31G(d,p), are employed to evaluate the structure, electronic transitions, and vibrational modes. For example, a related compound, ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate, was extensively analyzed to understand its molecular configuration and interactions (Singh et al., 2013).

Chemical Reactions and Properties

Pyrrole derivatives undergo various chemical reactions, including condensation, hydrogen bonding interactions, and dimer formation. The nature and strength of these interactions, such as heteronuclear hydrogen bonding, can be analyzed through topological parameters in Bader's 'Atoms in molecules' AIM theory. The synthesis and reactions often lead to the formation of dimers or other complex structures, which are stabilized through multiple interactions, as observed in compounds like ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate (Singh et al., 2013).

Physical Properties Analysis

The physical properties of such compounds, including their thermodynamic parameters, are determined through spectroscopic data and quantum chemical calculations. The formation of these compounds is generally exothermic and spontaneous at room temperature. Vibrational analysis helps in understanding the molecular interactions, especially the formation of dimers in the solid state through hydrogen bonding (Singh et al., 2013).

Chemical Properties Analysis

The chemical reactivity and stability of pyrrole derivatives are influenced by their molecular structure and the presence of functional groups. Reactivity descriptors such as Fukui functions and electrophilicity indices are calculated to identify reactive sites within the molecule. These compounds exhibit a range of chemical behaviors, including the ability to form stable dimers through specific interactions, which are crucial for their potential applications in various fields (Rawat & Singh, 2014).

科学研究应用

合成与催化

2,5-二甲基-4-(1-萘基)-1H-吡咯-3-羧酸甲酯参与轴不对称吡咯的合成和光学拆分。这些化合物已被证明可有效催化不对称加成反应,例如二乙基锌加成到芳香醛上。合成包括用硝基烯烃和乙基异氰基乙酸酯制备不对称吡咯,通过非对映异构体混合物的结晶实现光学拆分。所得的轴不对称吡咯催化不对称加成,证明了该化合物在立体选择性合成过程中的效用 (Furusho, Tsunoda, & Aida, 1996).

结构与光谱分析

已对相关吡咯化合物的分子结构、光谱性质和反应性描述符进行了深入研究。这些研究涉及量子化学计算,包括密度泛函理论 (DFT) 和“分子中的原子”(AIM) 理论,以评估化合物的形成、热力学参数和振动分析。此类研究可深入了解化合物的化学行为,包括其亲电性、共振辅助氢键以及在各种反应中作为亲电体的潜力 (Singh et al., 2013).

抗菌应用

已合成一系列新型吡咯衍生物,包括 2,4-二甲基-5-(3-氧代-3-苯基丙-1-烯-1-基)-1H-吡咯-3-羧酸甲酯,并评估其在体外抗菌活性。合成涉及环化、水解、脱羧和甲酰化反应。这些化合物已显示出有希望的抗菌和抗真菌活性,这归因于其结构中杂环的存在。在结构中引入甲氧基进一步增强了它们的抗菌功效,使其成为设计新型抗菌剂的重要模板 (Hublikar et al., 2019).

在癌症研究中的细胞毒活性

已评估该化合物的衍生物对各种癌细胞系的细胞毒活性。该领域的研究重点是苯并[b][1,6]萘啶的羧酰胺衍生物的合成及其生长抑制特性的测试。大多数这些衍生物表现出有效的细胞毒作用,有些显示 IC50 值小于 10 nM。这项研究表明 2,5-二甲基-4-(1-萘基)-1H-吡咯-3-羧酸甲酯衍生物在开发新的癌症疗法中的潜力 (Deady et al., 2003).

属性

IUPAC Name |

methyl 2,5-dimethyl-4-naphthalen-1-yl-1H-pyrrole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-11-16(17(12(2)19-11)18(20)21-3)15-10-6-8-13-7-4-5-9-14(13)15/h4-10,19H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIIBGPGLDYFPFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N1)C)C(=O)OC)C2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5601632.png)

![N-[(1R)-1,2-dimethylpropyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5601645.png)

![methyl 2,4-dimethyl-5-oxo-5H-chromeno[3,4-c]pyridine-1-carboxylate](/img/structure/B5601651.png)

![N-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-2-(1,3-benzoxazol-2-ylthio)acetamide](/img/structure/B5601652.png)

![(1S*,5R*)-3-(1,3-benzothiazol-2-yl)-6-benzyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5601661.png)

![2-ethoxy-4-{2-[(4-iodophenoxy)acetyl]carbonohydrazonoyl}phenyl 2-chlorobenzoate](/img/structure/B5601679.png)

![N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-N-(pyridin-4-ylmethyl)-1H-imidazole-5-carboxamide](/img/structure/B5601684.png)

![4-(1-azepanyl)-6-methoxy-N-[3-(4-morpholinyl)propyl]-1,3,5-triazin-2-amine](/img/structure/B5601709.png)

![4-[allyl(methylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide](/img/structure/B5601713.png)

![4-{[(2-phenylethyl)amino]carbonyl}nicotinic acid](/img/structure/B5601721.png)

![ethyl 2-({[(3-chlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5601733.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B5601739.png)